

achemical structure and properties of VU6004256

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VU6004256: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the M1 Positive Allosteric Modulator **VU6004256**

Introduction

VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] As a PAM, **VU6004256** does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism of action has generated significant interest in its therapeutic potential for neurological and psychiatric disorders characterized by cholinergic dysfunction, such as schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **VU6004256**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

VU6004256 is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.



Property	Value
IUPAC Name	N-((2R,3R)-3-hydroxycyclohexyl)-1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,8-difluoro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxamide
Molecular Formula	C25H25F2N5O2
Molecular Weight	465.50 g/mol
CAS Number	2011034-33-4
Appearance	White to off-white solid
SMILES	O=C(C1=CN(CC2=CC=C(C3=CN(C)N=C3)N=C 2)C4=C1C(F)=CC(F)=C4)N[C@@H]5 INVALID-LINKCCCC5

Table 1: Chemical and Physical Properties of VU6004256.

Pharmacological Properties

VU6004256 is characterized by its high potency and selectivity for the M1 muscarinic receptor.

Parameter	Value	Species	Assay Type
EC50	155 nM	Human	Calcium Mobilization
Selectivity	Selective for M1 over M2, M3, M4, and M5 muscarinic receptors (quantitative data not publicly available)	Various	Not Specified

Table 2: In Vitro Pharmacological Data for VU6004256.

Pharmacokinetic Properties



Limited pharmacokinetic data for **VU6004256** is available in the public domain. A study in mice revealed the following brain concentrations after a high intraperitoneal dose.

Dose (i.p.)	Maximum Total Brain Concentration (C _{max})	Maximum Unbound Brain Concentration (C _{max} ,u)
100 mg/kg	49.9 μΜ	649 nM

Table 3: Brain Pharmacokinetics of VU6004256 in Mice.[2]

Signaling Pathways

As a positive allosteric modulator of the M1 receptor, **VU6004256** enhances the canonical Gq-coupled signaling pathway initiated by acetylcholine. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).



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Caption: M1 Muscarinic Receptor Signaling Pathway Enhanced by VU6004256.

Experimental Protocols



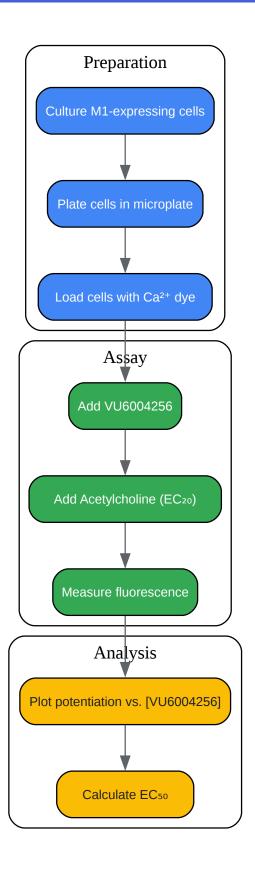
In Vitro Potency Determination (Calcium Mobilization Assay)

The potency of **VU6004256** as an M1 PAM is typically determined using a calcium mobilization assay in a cell line stably expressing the human M1 muscarinic receptor.

General Protocol:

- Cell Culture: CHO-K1 or HEK293 cells stably expressing the human M1 receptor are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated to allow for cell attachment.
- Dye Loading: The cell culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
- Compound Addition: VU6004256, at various concentrations, is added to the wells and preincubated.
- Agonist Stimulation: A sub-maximal concentration (EC₂₀) of acetylcholine is added to the wells to stimulate the M1 receptor.
- Fluorescence Reading: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
- Data Analysis: The EC₅₀ value is determined by plotting the potentiation of the acetylcholine response as a function of the VU6004256 concentration and fitting the data to a fourparameter logistic equation.





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Caption: Workflow for Determining the In Vitro Potency of VU6004256.



In Vivo Efficacy Assessment

Attenuation of Excessive Pyramidal Cell Firing: **VU6004256** has been shown to attenuate excessive pyramidal cell firing in the prefrontal cortex of a genetic mouse model of NMDA receptor hypofunction (NR1 knockdown mice).[1]

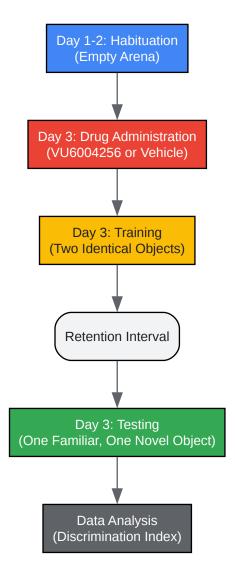
- Animal Model: Adult male NR1 knockdown (KD) mice and wild-type (WT) littermates.
- Drug Administration: VU6004256 (10 mg/kg) or vehicle administered intraperitoneally (i.p.).
- Electrophysiology: In vivo single-unit recordings from pyramidal neurons in the prelimbic cortex of awake, behaving mice.
- Protocol:
 - Mice are surgically implanted with a microdrive array targeting the prelimbic cortex.
 - Following recovery, baseline neuronal firing rates are recorded for a defined period.
 - VU6004256 or vehicle is administered, and neuronal firing is recorded for a subsequent period.
 - Spike sorting is performed to isolate single-unit activity, and firing rates are calculated.
- Endpoint: Change in the firing rate of pyramidal neurons following drug administration compared to baseline.

Novel Object Recognition (NOR) Task: **VU6004256** has been demonstrated to reverse cognitive deficits in the NOR task in NR1 KD mice.[1]

- Animal Model: Adult male NR1 KD and WT mice.
- Drug Administration: VU6004256 (3 or 10 mg/kg, i.p.) or vehicle administered prior to the training session.
- Apparatus: An open-field arena.
- Protocol:



- Habituation: Mice are allowed to freely explore the empty arena for a set period on consecutive days.
- Training (Familiarization): Mice are placed in the arena containing two identical objects and allowed to explore for a defined time.
- Testing: After a retention interval, one of the familiar objects is replaced with a novel object. Mice are returned to the arena, and the time spent exploring each object is recorded.
- Endpoint: The discrimination index, calculated as (time exploring novel object time exploring familiar object) / (total exploration time).



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Caption: Experimental Workflow for the Novel Object Recognition Task.

Synthesis

A detailed, publicly available synthesis protocol for **VU6004256** has not been identified in the scientific literature. However, the synthesis of structurally related M4 positive allosteric modulators often involves a multi-step sequence. A representative, though not specific, approach would likely involve the construction of the core heterocyclic scaffold followed by the coupling of the side chains. For a similar class of compounds, a common synthetic strategy involves a Gewald-type reaction to form a thiophene ring, followed by the construction of the pyrimidine ring and subsequent nucleophilic aromatic substitution to introduce the amine side chain.[3]

Conclusion

VU6004256 is a valuable research tool for investigating the role of the M1 muscarinic receptor in normal physiology and in the pathophysiology of central nervous system disorders. Its potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of M1 receptor modulation. Further research is warranted to fully characterize its pharmacokinetic profile and to elucidate the full spectrum of its pharmacological effects.

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